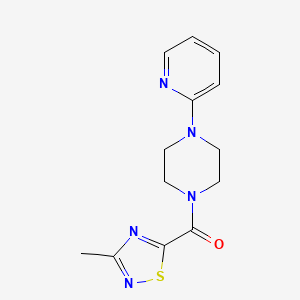

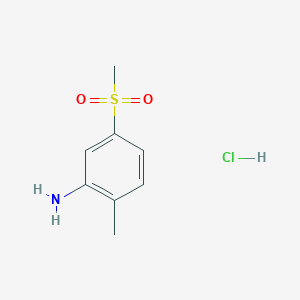

![molecular formula C15H16O6 B2552917 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid CAS No. 300674-12-8](/img/structure/B2552917.png)

2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is a chemical of interest due to its potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer properties and synthetic methods that may be applicable.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include esterification, condensation, and catalytic hydrogenation processes. For instance, the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid involves methyl esterification, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction, concluding with catalytic hydrogenation and hydrolysis to yield the final product . This method is noted for its mild reaction conditions, simple operation, and high yield, which could be relevant for synthesizing the compound of interest.

Molecular Structure Analysis

X-ray crystallography and quantum chemical calculations are common techniques used to determine the molecular structure of compounds. For example, a related compound crystallizes in a non-centrosymmetric space group P21, indicating potential for nonlinear optical (NLO) activity . The molecular structure is stabilized through various intramolecular and intermolecular interactions, including hydrogen bonds and π interactions, which are quantified using Hirshfeld surface analysis and PIXEL method .

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied using spectroscopic methods and quantum chemical calculations. These studies reveal the presence of intramolecular and intermolecular hydrogen bonding and other interactions that contribute to the stability and reactivity of the molecules . The NLO activity of related compounds has been confirmed experimentally, which could suggest similar properties for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure and intermolecular interactions. For instance, the presence of methoxy and ethoxycarbonyl groups can influence the overall lattice energy and stabilization of the compound . The vibrational modes of the interacting groups and the ligand-to-ligand charge transfer are investigated using both experimental and theoretical FT-IR, FT-Raman, and UV-Vis spectra, providing a comprehensive understanding of the compound's properties .

Scientific Research Applications

Synthetic Chemistry Applications

In the realm of synthetic chemistry, these compounds are utilized as precursors for the synthesis of complex molecules. For example, the novel one-carbon radical equivalent, Cyano(ethoxycarbonothioylthio)methyl benzoate, demonstrates its utility in introducing an acyl unit via xanthate transfer radical addition to olefins. This process underscores the compound's versatility in constructing acylated molecules, which are fundamental in developing pharmaceuticals and agrochemicals (Bagal, de Greef, & Zard, 2006).

Material Science

In material science, derivatives of 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid contribute to the development of novel materials. The exploration of phloretic acid as an alternative to phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine showcases the potential of these compounds in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is pivotal for creating materials with specific thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Pharmacological Research

In pharmacological research, the structural motifs of benzofuran and its derivatives have been identified as potent biological active agents. Specifically, the synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization highlight the therapeutic potential of these compounds. These agents have shown promising activity in inhibiting mitosis in cancer cell cultures, making them valuable candidates for antitumor drugs (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemière, 1999).

properties

IUPAC Name |

2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-4-19-15(18)13-8(2)21-12-6-5-10(7-11(12)13)20-9(3)14(16)17/h5-7,9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSIBPWCOGLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

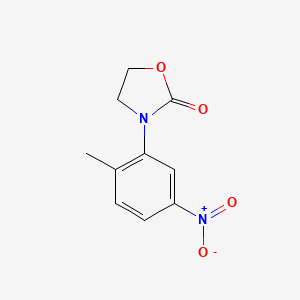

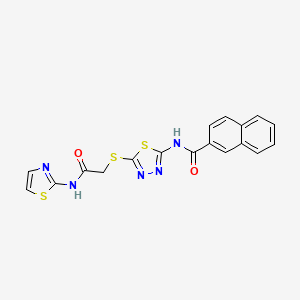

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)

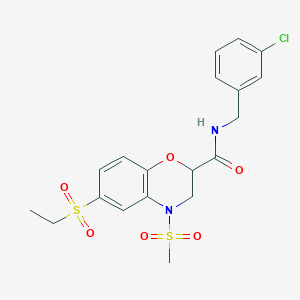

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)

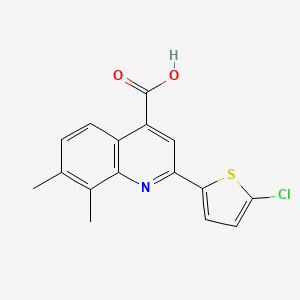

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

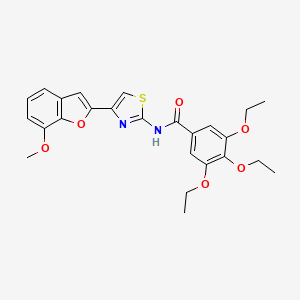

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)